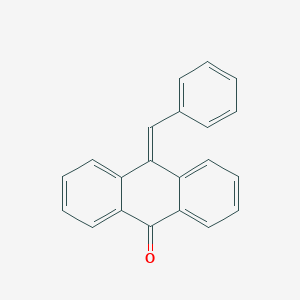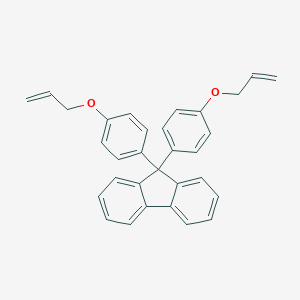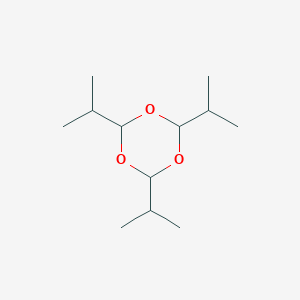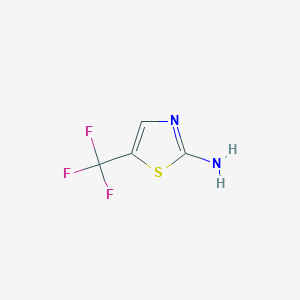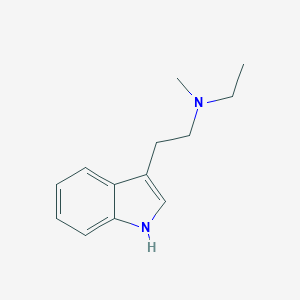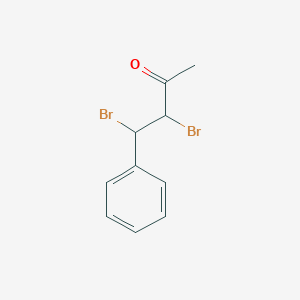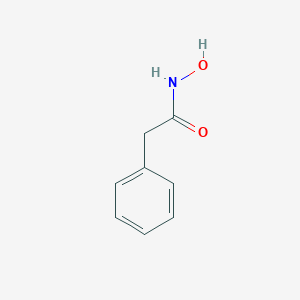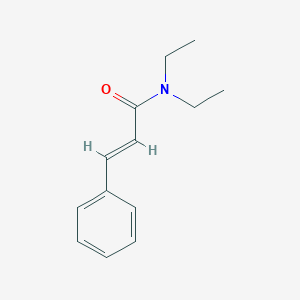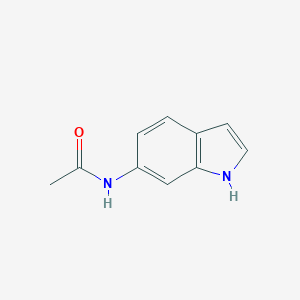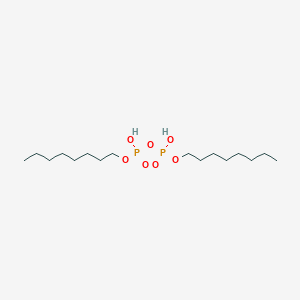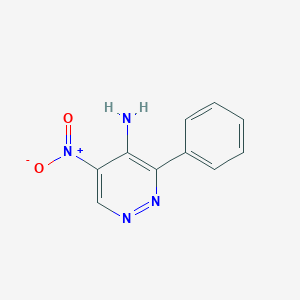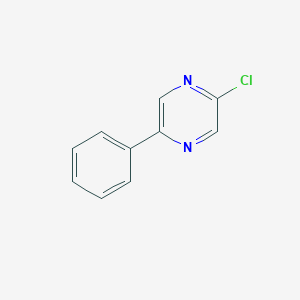
2-Chloro-5-phenylpyrazine
Vue d'ensemble
Description
2-Chloro-5-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylpyrazine can be represented by the SMILES stringClC1=NC=C (C2=CC=CC=C2)N=C1 . The InChI representation is 1S/C10H7ClN2/c11-10-7-12-9 (6-13-10)8-4-2-1-3-5-8/h1-7H . Physical And Chemical Properties Analysis
2-Chloro-5-phenylpyrazine has a molecular weight of 190.63 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 25.8 Ų .Applications De Recherche Scientifique
Antimycobacterial Activity : Compounds derived from 5-Chloro-N-phenylpyrazine-2-carboxamide, a close relative of 2-Chloro-5-phenylpyrazine, show significant in vitro activity against Mycobacterium tuberculosis. These compounds have been synthesized and tested for their effectiveness against various strains of mycobacteria, including M. tuberculosis H37Rv, M. kansasii, and M. avium. Some derivatives demonstrated promising activity with minimal inhibitory concentration (MIC) values in the range of 1.56–6.25 µg/mL for M. tuberculosis H37Rv. Certain derivatives were also found to be non-toxic in in vitro models, making them potential candidates for antimycobacterial drugs (Zítko et al., 2013).
Synthesis of 5-Alkylamino-N-phenylpyrazine-2-carboxamides : The substitution of chlorine in 5-chloro-N-phenylpyrazine-2-carboxamide with simple n-alkylamines resulted in a series of derivatives with similar or increased antimycobacterial activity compared to the parent compound. These compounds showed a decrease in in vitro cytotoxicity and maintained activity against M. tuberculosis and M. kansasii (Zítko et al., 2015).
Ring Transformations in Reactions with Nucleophiles : Research on chlorophenyl- and chlorodiphenyl-pyrazines, including 2-Chloro-5-phenylpyrazine, revealed that treatment with potassium amide in liquid ammonia yields a mixture of products through ring contraction and other transformations. This study provided insights into the reactivity and transformation patterns of these compounds (Lont & Plas, 2010).
Pyrazine Derivatives as Tuberculostatic Agents : Some derivatives of 2-chloro-3-cyanopyrazine, closely related to 2-Chloro-5-phenylpyrazine, were synthesized and tested for their tuberculostatic activity. Certain compounds demonstrated high activity against tuberculosis with MIC values ranging from 3.1–7.8 μg/mL (Foks et al., 2005).
Fluorescence Prelabeling Reagent for Saccharides : 2-Amino-3-phenylpyrazine, a derivative of 2-Chloro-5-phenylpyrazine, was found to be a sensitive fluorescence labeling reagent for saccharides. This application is useful for the chromatographic or electrophoretic determination of saccharides, highlighting the compound's utility in analytical chemistry (Yamamoto, Hamase, & Zaitsu, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXPYFPNVAWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361245 | |
| Record name | 2-chloro-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylpyrazine | |
CAS RN |
25844-73-9 | |
| Record name | 2-chloro-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-phenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

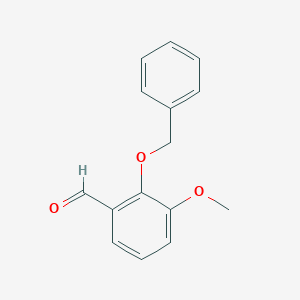
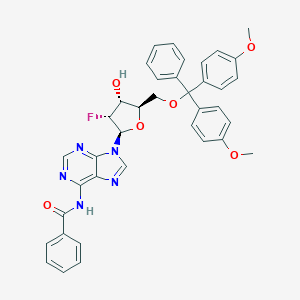
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
